molecular formula C9H17N B13475873 (Octahydropentalen-3a-yl)methanamine

(Octahydropentalen-3a-yl)methanamine

Cat. No.: B13475873
M. Wt: 139.24 g/mol
InChI Key: SHMWAZFHWGRERP-UHFFFAOYSA-N
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Description

(Octahydropentalen-3a-yl)methanamine is a chemical compound with the molecular formula C9H17N It is a derivative of pentalene, a bicyclic hydrocarbon, and features an amine group attached to the octahydropentalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydropentalen-3a-yl)methanamine typically involves the hydrogenation of pentalene derivatives followed by amination. One common method includes the catalytic hydrogenation of pentalene to form octahydropentalene, which is then subjected to a reaction with a suitable amine source under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Octahydropentalen-3a-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amine derivatives.

Scientific Research Applications

(Octahydropentalen-3a-yl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Octahydropentalen-3a-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Pentalene: The parent hydrocarbon structure from which (Octahydropentalen-3a-yl)methanamine is derived.

    Octahydropentalene: The hydrogenated form of pentalene, serving as an intermediate in the synthesis of this compound.

    Methanamine: A simple amine compound that shares the amine functional group with this compound.

Uniqueness

This compound is unique due to its combination of the bicyclic octahydropentalene structure and the amine functional group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ylmethanamine

InChI

InChI=1S/C9H17N/c10-7-9-5-1-3-8(9)4-2-6-9/h8H,1-7,10H2

InChI Key

SHMWAZFHWGRERP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC2(C1)CN

Origin of Product

United States

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